

# Londamocitinib Target Engagement in Bronchial Epithelial Cells: A Technical Guide

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## Compound of Interest

Compound Name: *Londamocitinib*

Cat. No.: *B3028566*

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## Introduction

**Londamocitinib** (AZD4604) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.<sup>[1][2]</sup> By targeting JAK1, **Londamocitinib** aims to modulate the inflammatory responses characteristic of respiratory diseases such as asthma. A key aspect of its development and clinical evaluation is the confirmation of target engagement within the primary site of action—the bronchial epithelial cells. This technical guide provides an in-depth overview of the methodologies used to assess the engagement of **Londamocitinib** with its target in this specific cell type, supported by quantitative data and detailed experimental protocols. The upcoming ARTEMISIA clinical trial is a pivotal study designed to provide direct evidence of JAK1 target engagement in the lungs of asthmatic patients by analyzing bronchial brushings and biopsies for changes in gene expression and the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.<sup>[3][4]</sup>

## Quantitative Data Presentation

The efficacy and selectivity of **Londamocitinib** have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Activity of **Londamocitinib** against JAK Family Kinases

Kinase	IC50 (nM)	Selectivity over JAK1
JAK1	0.54 <sup>[1]</sup>	-
JAK2	686	>1000-fold
JAK3	>10,000	>18,500-fold
TYK2	657	>1200-fold

IC50 values represent the concentration of **Londamocitinib** required to inhibit 50% of the kinase activity.

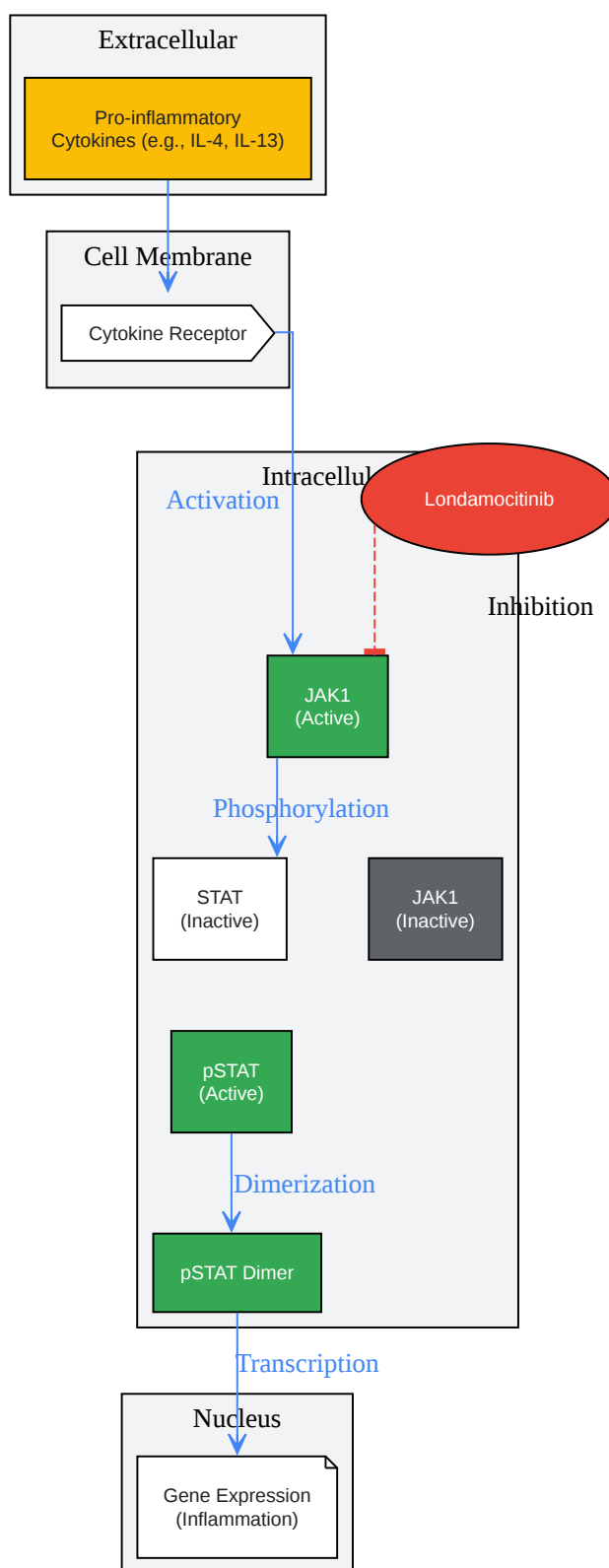
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by **Londamocitinib** in U937 Cells

Cytokine Stimulant	Phosphorylated STAT	IC50 (nM)
IL-4	STAT6	24
IL-13	STAT6	34

These data demonstrate the functional consequence of JAK1 inhibition on downstream signaling pathways.

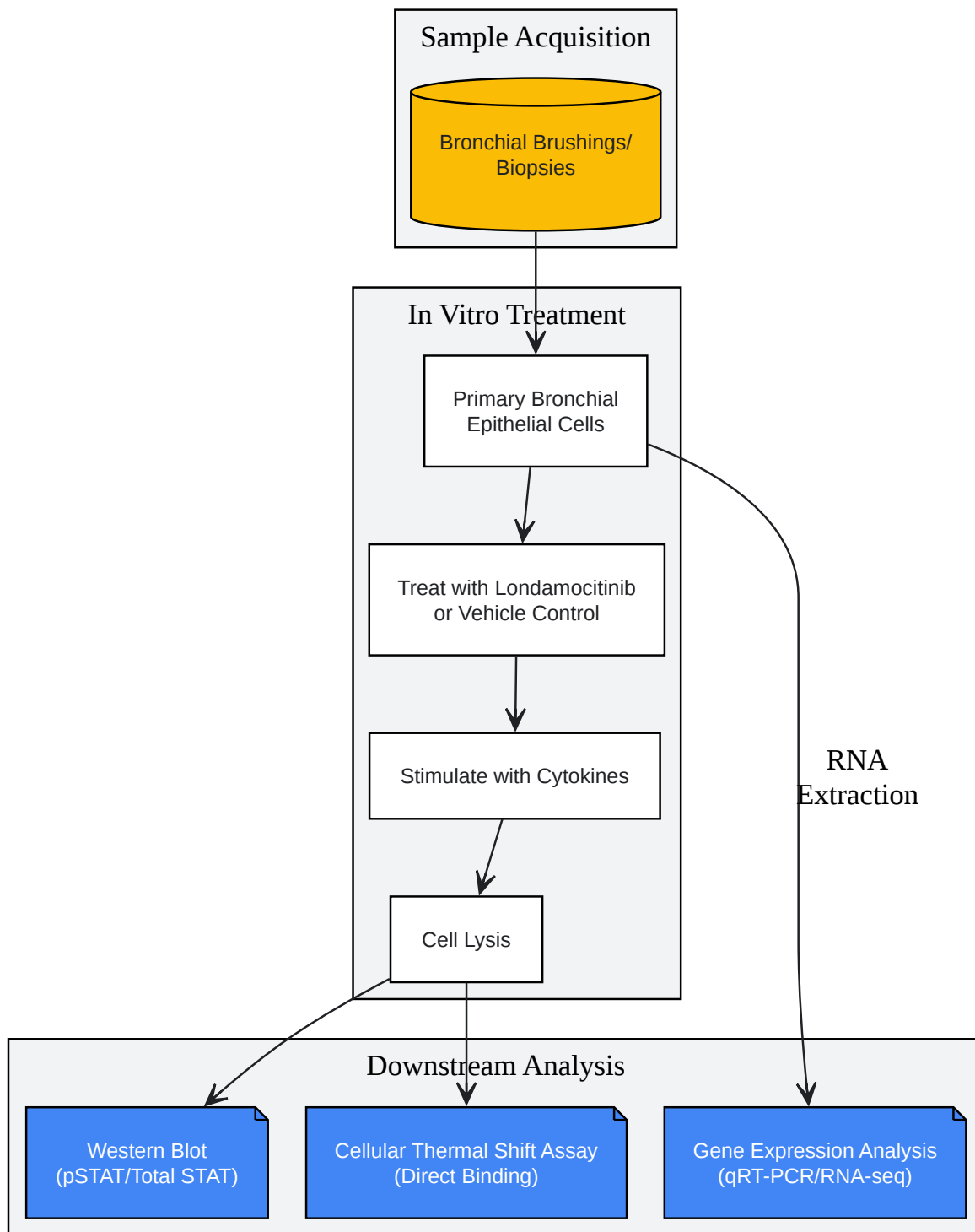
## Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of **Londamocitinib** and the experimental approaches to measure its target engagement, the following diagrams are provided.



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Caption: **Londamocitinib** inhibits JAK1, blocking STAT phosphorylation.



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Caption: Workflow for assessing **Londamocitinib** target engagement.

## Experimental Protocols

### Western Blotting for Phosphorylated STAT (pSTAT) in Bronchial Epithelial Cells

This protocol is designed to quantify the levels of phosphorylated STAT proteins relative to total STAT protein in bronchial epithelial cells following treatment with **Londamocitinib**.

#### a. Cell Culture and Treatment:

- Culture primary human bronchial epithelial cells in an appropriate medium until they reach 80-90% confluency.
- Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
- Pre-treat the cells with varying concentrations of **Londamocitinib** or a vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with a relevant cytokine (e.g., IL-4 or IL-13) for 15-30 minutes to induce STAT phosphorylation.

#### b. Cell Lysis:

- Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the protein extract.

#### c. Protein Quantification and Sample Preparation:

- Determine the protein concentration of the lysates using a BCA protein assay.

- Normalize the protein concentrations for all samples.
- Add Laemmli sample buffer to the lysates and denature the proteins by heating at 95°C for 5 minutes.

d. Gel Electrophoresis and Transfer:

- Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

e. Immunoblotting:

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT6) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described in step 3.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe with an antibody against the total form of the STAT protein as a loading control.

## Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

a. Cell Treatment:

- Culture primary human bronchial epithelial cells to a high density.
- Treat the cells with a high concentration of **Londamocitinib** or a vehicle control for 1-2 hours at 37°C.

b. Thermal Challenge:

- Aliquot the cell suspensions into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

c. Cell Lysis and Protein Extraction:

- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant to new tubes.

d. Protein Detection:

- Analyze the soluble protein fractions by Western blotting as described in the previous protocol, using an antibody against JAK1.
- The presence of a higher amount of soluble JAK1 at elevated temperatures in the **Londamocitinib**-treated samples compared to the control indicates thermal stabilization upon drug binding.

## Gene Expression Analysis via qRT-PCR

This protocol assesses the functional consequence of **Londamocitinib**'s target engagement by measuring changes in the expression of downstream target genes.

a. Cell Culture and Treatment:

- Follow the same cell culture and treatment protocol as for Western blotting.

b. RNA Extraction and cDNA Synthesis:

- Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

c. Quantitative Real-Time PCR (qRT-PCR):

- Prepare a reaction mixture containing cDNA, gene-specific primers for target genes (e.g., inflammatory chemokines) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.
- Perform the qRT-PCR using a real-time PCR system.
- Analyze the data using the comparative Ct ( $\Delta\Delta C_t$ ) method to determine the relative fold change in gene expression in **Londamocitinib**-treated cells compared to controls.

## Conclusion

The confirmation of target engagement is a critical step in the development of targeted therapies like **Londamocitinib**. The combination of in vitro quantitative assays, direct binding assays such as CETSA, and functional downstream readouts like STAT phosphorylation and gene expression analysis in primary human bronchial epithelial cells provides a comprehensive picture of **Londamocitinib**'s mechanism of action. The detailed protocols provided in this guide offer a robust framework for researchers to assess the efficacy of **Londamocitinib** and other JAK inhibitors in a physiologically relevant context. The findings from the ARTEMISIA study will be instrumental in further validating these methodologies and understanding the clinical impact of **Londamocitinib** in asthma.



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